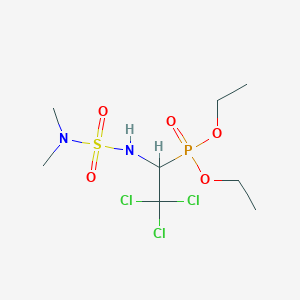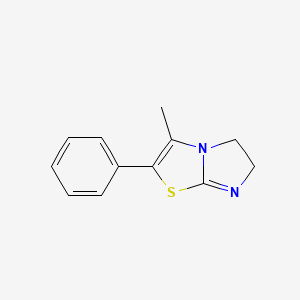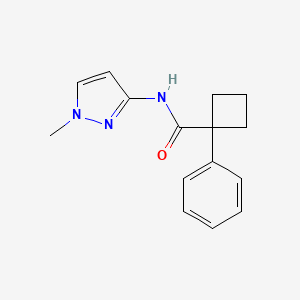
1,1,1-Trichloro-2-diethoxyphosphoryl-2-(dimethylsulfamoylamino)ethane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,1,1-Trichloro-2-diethoxyphosphoryl-2-(dimethylsulfamoylamino)ethane, also known as CDDP or temephos, is a chemical compound that has been widely used as an insecticide and larvicide. It was first synthesized in 1965 and has since been used to control the spread of mosquitoes, which are known to carry deadly diseases such as malaria, dengue fever, and Zika virus. In recent years, there has been significant scientific research on the synthesis, mechanism of action, and physiological effects of CDDP.
Mécanisme D'action
1,1,1-Trichloro-2-diethoxyphosphoryl-2-(dimethylsulfamoylamino)ethane acts as an acetylcholinesterase inhibitor, which prevents the breakdown of acetylcholine in the synaptic cleft. This leads to an accumulation of acetylcholine, which causes overstimulation of the nervous system and ultimately results in the death of the insect or larva. This mechanism of action is similar to that of other insecticides, such as organophosphates and carbamates.
Biochemical and Physiological Effects:
1,1,1-Trichloro-2-diethoxyphosphoryl-2-(dimethylsulfamoylamino)ethane has been shown to have a low toxicity to mammals, including humans. However, it can cause irritation to the skin and eyes, and inhalation of 1,1,1-Trichloro-2-diethoxyphosphoryl-2-(dimethylsulfamoylamino)ethane can cause respiratory distress. In addition, 1,1,1-Trichloro-2-diethoxyphosphoryl-2-(dimethylsulfamoylamino)ethane has been shown to have a negative impact on non-target organisms, such as fish and aquatic invertebrates.
Avantages Et Limitations Des Expériences En Laboratoire
1,1,1-Trichloro-2-diethoxyphosphoryl-2-(dimethylsulfamoylamino)ethane has several advantages for use in laboratory experiments. It is highly effective against mosquito larvae, making it a useful tool for studying the development and behavior of these insects. In addition, 1,1,1-Trichloro-2-diethoxyphosphoryl-2-(dimethylsulfamoylamino)ethane has a relatively low toxicity to mammals, making it a safer alternative to other insecticides. However, 1,1,1-Trichloro-2-diethoxyphosphoryl-2-(dimethylsulfamoylamino)ethane can be expensive to produce and has a relatively short half-life in the environment, which can limit its usefulness in field studies.
Orientations Futures
There are several future directions for research on 1,1,1-Trichloro-2-diethoxyphosphoryl-2-(dimethylsulfamoylamino)ethane. One area of interest is the development of new synthesis methods that are more cost-effective and environmentally friendly. In addition, there is a need for further research on the impact of 1,1,1-Trichloro-2-diethoxyphosphoryl-2-(dimethylsulfamoylamino)ethane on non-target organisms, as well as its potential to cause resistance in mosquito populations. Finally, there is a need for continued research on the use of 1,1,1-Trichloro-2-diethoxyphosphoryl-2-(dimethylsulfamoylamino)ethane as a tool for controlling the spread of mosquito-borne diseases, particularly in regions where these diseases are endemic.
Méthodes De Synthèse
The synthesis of 1,1,1-Trichloro-2-diethoxyphosphoryl-2-(dimethylsulfamoylamino)ethane involves the reaction of diethyl phosphite with chloral hydrate in the presence of dimethylsulfamoyl chloride. The resulting intermediate is then reacted with triethylamine and triphosgene to yield 1,1,1-Trichloro-2-diethoxyphosphoryl-2-(dimethylsulfamoylamino)ethane. This synthesis method has been well-established and is widely used in the production of 1,1,1-Trichloro-2-diethoxyphosphoryl-2-(dimethylsulfamoylamino)ethane for insecticide and larvicide applications.
Applications De Recherche Scientifique
1,1,1-Trichloro-2-diethoxyphosphoryl-2-(dimethylsulfamoylamino)ethane has been extensively studied for its insecticidal and larvicidal properties. It has been shown to be highly effective against the larvae of various mosquito species, including Aedes aegypti, Anopheles gambiae, and Culex quinquefasciatus. In addition, 1,1,1-Trichloro-2-diethoxyphosphoryl-2-(dimethylsulfamoylamino)ethane has been used to control the spread of mosquito-borne diseases in many countries, including Brazil, India, and Thailand.
Propriétés
IUPAC Name |
1,1,1-trichloro-2-diethoxyphosphoryl-2-(dimethylsulfamoylamino)ethane |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H18Cl3N2O5PS/c1-5-17-19(14,18-6-2)7(8(9,10)11)12-20(15,16)13(3)4/h7,12H,5-6H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CQSWKYHEVRSLLH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOP(=O)(C(C(Cl)(Cl)Cl)NS(=O)(=O)N(C)C)OCC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H18Cl3N2O5PS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[(2-methylpyrazol-3-yl)methyl]-4-[3-(trifluoromethyl)phenyl]piperazine-1-carboxamide](/img/structure/B7519128.png)
![4-[[2-(1,3-Benzothiazol-2-yl)phenyl]sulfamoyl]benzoic acid](/img/structure/B7519142.png)
![N-{2-[(methylsulfonyl)amino]ethyl}benzenesulfonamide](/img/structure/B7519147.png)
![3-[2-(5,6-dihydrobenzo[b][1]benzazepin-11-yl)-2-oxoethyl]sulfanyl-4-(3-methoxypropyl)-1H-1,2,4-triazol-5-one](/img/structure/B7519150.png)


![3-[(4-Tert-butylphenoxy)methyl]-5-[(2-phenyl-1,3-oxazol-4-yl)methylsulfanyl]-1,2,4-triazol-4-amine](/img/structure/B7519167.png)
![N~1~-(cyclopropylmethyl)-2-[4-(2-methylphenyl)piperazino]acetamide](/img/structure/B7519193.png)
![4-chloro-N-[4-(4-cyanophenyl)-1,3-thiazol-2-yl]-2-fluorobenzenesulfonamide](/img/structure/B7519199.png)
![(1R,3S,5S)-8-hydroxybicyclo[3.2.1]octane-3-carboxylic acid](/img/structure/B7519213.png)
![1-(1-methoxypropan-2-yl)-3-[4-[6-(1-methoxypropan-2-ylcarbamothioylamino)-1H-benzimidazol-2-yl]phenyl]thiourea](/img/structure/B7519218.png)
![2-[5-(4-Methylphenyl)-1,3,4-oxadiazol-2-yl]benzoic acid](/img/structure/B7519219.png)
![methyl 4-{[(5,6-dimethyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)acetyl]amino}butanoate](/img/structure/B7519236.png)
![1-benzyl-N-[[4-(diethylaminomethyl)phenyl]methyl]triazole-4-carboxamide](/img/structure/B7519237.png)